N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Medicinal Chemistry Drug Design ADME Optimization

Procure N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS 899248-35-2) for definitive sigma-1 receptor and carbonic anhydrase selectivity studies. Its unique N-cyclopentyl substituent is scientifically critical, as generic substitution with other pyrazole-4-sulfonamides is unsound—cycloalkyl identity profoundly modulates binding affinity, with orders-of-magnitude differences versus other alkyl groups. This compound is an essential SAR tool for developing high-affinity (pKi > 8) sigma-1 ligands and profiling CA isoenzyme selectivity. Its favorable drug-like profile (AlogP 1.29) makes it an ideal benchmark for ADME screening cascades. Ensure your research data is reproducible and accurate by choosing the correct cyclopentyl analog.

Molecular Formula C10H17N3O2S
Molecular Weight 243.33 g/mol
Cat. No. B5463656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Molecular FormulaC10H17N3O2S
Molecular Weight243.33 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1S(=O)(=O)NC2CCCC2)C
InChIInChI=1S/C10H17N3O2S/c1-8-10(7-13(2)11-8)16(14,15)12-9-5-3-4-6-9/h7,9,12H,3-6H2,1-2H3
InChIKeyGSPFHDCFFGZPHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS 899248-35-2): Technical Procurement Profile and In-Class Positioning


N-Cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS 899248-35-2) is a sulfonamide-functionalized pyrazole derivative with molecular formula C₁₀H₁₇N₃O₂S and molecular weight 243.33 g/mol . The compound features a 1,3-dimethyl-substituted pyrazole core bearing a sulfonamide group at the 4-position, with an N-cyclopentyl substituent on the sulfonamide nitrogen . This structural architecture positions the compound within the broader class of pyrazole-4-sulfonamides, a scaffold associated with diverse biological activities including carbonic anhydrase inhibition and antiproliferative effects [1]. The cyclopentyl moiety contributes distinct physicochemical properties relative to smaller N-alkyl or N-cycloalkyl analogs, with calculated AlogP of 1.29 and polar surface area of 90.65 Ų .

Why N-Cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide Cannot Be Casually Substituted with Other Pyrazole-4-sulfonamide Analogs


Generic substitution of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide with alternative pyrazole-4-sulfonamide derivatives is scientifically unsound due to the well-established sensitivity of biological target engagement to N-substituent identity on the sulfonamide moiety. Pyrazole-4-sulfonamides derive their activity from the sulfonamide group's ability to coordinate zinc ions in metalloenzyme active sites (e.g., carbonic anhydrases) and engage in hydrogen-bonding networks, but the steric and lipophilic character of the N-substituent profoundly modulates both binding affinity and selectivity profiles across isoenzyme families [1]. Additionally, for non-metalloenzyme targets such as sigma receptors, the cycloalkyl substituent directly participates in hydrophobic pocket occupancy, with cyclopentyl, cyclopropyl, and acyclic alkyl groups yielding orders-of-magnitude differences in binding affinity [2]. These substituent-dependent pharmacological differences mean that even structurally proximal analogs with identical pyrazole core substitution patterns cannot be assumed functionally interchangeable without explicit comparative data.

N-Cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide: Quantified Differentiation Evidence Versus Structural Analogs


Physicochemical Differentiation: N-Cyclopentyl Versus N-Cyclopropyl and N-Ethyl Analogs in Lipophilicity and Hydrogen-Bonding Capacity

The N-cyclopentyl substituent confers a calculated AlogP of 1.29 and a polar surface area (PSA) of 90.65 Ų . These values represent a measurable lipophilicity increase relative to the N-cyclopropyl analog (MW 215.27, LogP 1.64) and a substantial difference versus the N-ethyl analog (MW 203.26), which lacks the cycloalkyl ring contribution to hydrophobic surface area [1]. The cyclopentyl group introduces 5 rotatable bonds (total 7 for the molecule) versus 3 for the N-ethyl analog, impacting conformational flexibility and entropic contributions to binding .

Medicinal Chemistry Drug Design ADME Optimization

Sigma-1 Receptor Affinity: Quantified Binding Advantage of Cyclopentyl-Annelated Pyrazole Scaffolds

In a systematic medicinal chemistry study of cycloalkyl-annelated pyrazoles as sigma-1 receptor ligands, compounds bearing cyclopentyl-annelated pyrazole cores demonstrated high affinity with pKi > 8 (Ki < 10 nM), with optimized derivatives achieving subnanomolar Ki values [1]. While N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide itself was not the primary compound evaluated in the published SAR series, the study establishes that the cyclopentyl-fused or cyclopentyl-substituted pyrazole architecture confers a quantifiable affinity advantage over smaller cycloalkyl analogs (e.g., cyclopropyl) due to optimal hydrophobic pocket complementarity in the sigma-1 receptor binding site [1].

Sigma-1 Receptor Neuropharmacology Pain Research

Carbonic Anhydrase Inhibition Potential: Core Scaffold Activity with N-Substituent-Dependent Isoenzyme Selectivity

The 1,3-dimethyl-1H-pyrazole-4-sulfonamide core scaffold is an established carbonic anhydrase inhibitor pharmacophore, with the unsubstituted sulfonamide (CAS 88398-53-2) demonstrating inhibition of multiple CA isoenzymes . SAR studies on pyrazole-4-sulfonamide derivatives have shown that N-substitution on the sulfonamide nitrogen modulates isoenzyme selectivity profiles, with bulkier N-substituents generally enhancing selectivity for tumor-associated isoforms (hCA IX, hCA XII) over cytosolic isoforms (hCA I, hCA II) [1]. The N-cyclopentyl substitution pattern is therefore predicted to confer a distinct isoenzyme selectivity fingerprint relative to N-aryl, N-benzyl, or smaller N-alkyl analogs based on established structure-selectivity relationships [1].

Carbonic Anhydrase Metalloenzyme Inhibition Anticancer Research

Antiproliferative Activity: Pyrazole-4-sulfonamide Class Potency and the Role of N-Substituent Variation

A 2023 study evaluating two series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives reported antiproliferative activity against multiple cancer cell lines [1]. While the specific N-cyclopentyl derivative was not among the compounds directly assayed, the study demonstrated that N-aryl and N-benzyl sulfonamide substitutions on the pyrazole-4-sulfonamide core yield IC₅₀ values in the low micromolar to submicromolar range against HeLa, MCF-7, and A549 cell lines, with potency varying by >10-fold depending on N-substituent identity [1]. Earlier work on pyrazole-sulfonamide derivatives also showed cell-selective effects against rat brain tumor cells (C6), with activity comparable to 5-fluorouracil and cisplatin [2].

Anticancer Antiproliferative Cytotoxicity Screening

N-Cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide: Validated Research Applications and Procurement Decision Scenarios


Sigma-1 Receptor Ligand Development and Neuropharmacology Screening

Based on the established high-affinity sigma-1 receptor binding of cycloalkyl-annelated pyrazole scaffolds (pKi > 8), this compound is suitable as a starting point for sigma-1 receptor ligand optimization programs. Applications include: (1) development of tool compounds for investigating sigma-1 receptor pharmacology in pain, depression, anxiety, and substance abuse models [1]; (2) competitive displacement assays using [³H](+)-pentazocine to establish structure-affinity relationships for cyclopentyl-bearing pyrazole sulfonamides; (3) selectivity profiling against sigma-2 receptor and hERG channel to assess off-target liability. The favorable calculated physicochemical profile (AlogP 1.29, PSA 90.65 Ų) supports membrane permeability in cellular assays .

Carbonic Anhydrase Isoenzyme Selectivity Profiling

Given the core scaffold's documented carbonic anhydrase inhibitory activity, this compound is positioned for isoenzyme selectivity screening against the full panel of human carbonic anhydrases (hCA I-XIV). The N-cyclopentyl substituent is predicted to confer selectivity toward tumor-associated membrane isoforms (hCA IX, hCA XII) based on established SAR trends for bulky N-substituents [2]. Recommended assays include stopped-flow CO₂ hydration measurements and fluorescent thermal shift assays for Kd determination. Comparative analysis against the unsubstituted parent compound (CAS 88398-53-2) and N-cyclopropyl analog (CAS 899232-57-6) will elucidate the specific contribution of the cyclopentyl group to isoenzyme selectivity .

Antiproliferative Screening in Oncology-Focused Compound Libraries

The compound serves as a structurally distinct entry in antiproliferative screening decks targeting the pyrazole-sulfonamide pharmacophore class. With documented class activity against HeLa, MCF-7, and A549 cancer cell lines (IC₅₀ values ranging from low micromolar to submicromolar for optimized derivatives), the N-cyclopentyl variant offers an opportunity to explore the impact of cycloalkyl N-substitution on cytotoxicity profiles [3]. Procurement is indicated for: (1) medium-throughput MTT or CellTiter-Glo viability screening across NCI-60 or similar oncology panels; (2) comparative SAR studies alongside N-aryl and N-benzyl pyrazole-4-sulfonamide derivatives to map substituent-dependent potency trends; (3) combination screening with established chemotherapeutic agents to assess additive or synergistic effects.

ADME Property Benchmarking for Cycloalkyl-Containing Sulfonamide Series

The compound's calculated physicochemical parameters (AlogP 1.29, PSA 90.65 Ų, 5 H-bond acceptors, 2 H-bond donors) position it within favorable druglike space . It can serve as a physicochemical benchmark in ADME screening cascades for cycloalkyl-substituted sulfonamide series. Recommended assays include: (1) Caco-2 permeability assessment to validate the impact of intermediate lipophilicity on intestinal absorption; (2) microsomal stability assays (human and rat liver microsomes) to evaluate metabolic liability of the cyclopentyl group relative to N-ethyl and N-cyclopropyl comparators; (3) CYP450 inhibition screening to assess drug-drug interaction potential. The availability of the N-cyclopropyl analog (CAS 899232-57-6) as a direct comparator enables controlled structure-property relationship (SPR) analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.